molecular formula C12H21ClO2 B1624072 Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)- CAS No. 5748-20-9

Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-

Cat. No.: B1624072
CAS No.: 5748-20-9
M. Wt: 232.74 g/mol
InChI Key: UQDSRQPGOSENJX-GUBZILKMSA-N
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Description

Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)- is a complex organic compound with a molecular structure that includes a cyclohexane ring, a carboxylic acid group, a chlorine atom, and a methyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid as the starting material.

  • Chlorination: The cyclohexanecarboxylic acid undergoes chlorination to introduce the chlorine atom at the 5-position.

  • Methylation: The chlorinated compound is then methylated at the 2-position to introduce the methyl group.

  • Esterification: Finally, the carboxylic acid group is esterified using 1,1-dimethylethanol to form the ester group.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the chlorine or methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) and methyl iodide (CH3I) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different chlorinated and methylated derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, methyl ester

  • Cyclohexanecarboxylic acid, ethyl ester

  • 4-Chloro-2-methylcyclohexanecarboxylic acid, 1,1-dimethylethyl ester

Uniqueness: This compound is unique due to its specific structural features, such as the presence of both chlorine and methyl groups on the cyclohexane ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl (1S,2S,5S)-5-chloro-2-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDSRQPGOSENJX-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1C(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206092
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5748-20-9
Record name Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70206092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Reactant of Route 3
Reactant of Route 3
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Reactant of Route 4
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Reactant of Route 5
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-
Reactant of Route 6
Cyclohexanecarboxylic acid, 5-chloro-2-methyl-, 1,1-dimethylethyl ester, (1alpha,2beta,5alpha)-

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